(4-(Difluoromethyl)phenyl)propanoic acid
Description
(4-(Difluoromethyl)phenyl)propanoic acid is an organic compound belonging to the family of phenylpropanoic acids. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is widely used in various scientific experiments and has significant implications in different fields, including research and industry.
Properties
IUPAC Name |
3-[4-(difluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXZDAFJMMWJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546905-68-3 | |
| Record name | 3-(4-(difluoromethyl)phenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethyl)phenyl)propanoic acid typically involves the introduction of a difluoromethyl group to a phenylpropanoic acid precursor. One common method is the difluoromethylation of phenylpropanoic acid derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize difluoromethylating agents like ClCF2H and novel non-ozone depleting difluorocarbene reagents. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (4-(Difluoromethyl)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions include difluoromethyl-substituted alcohols, ketones, and various substituted phenylpropanoic acid derivatives .
Scientific Research Applications
(4-(Difluoromethyl)phenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biochemical activities. The compound may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
(4-(Trifluoromethyl)phenyl)propanoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
(4-(Chloromethyl)phenyl)propanoic acid: Contains a chloromethyl group instead of a difluoromethyl group.
(4-(Bromomethyl)phenyl)propanoic acid: Contains a bromomethyl group instead of a difluoromethyl group.
Uniqueness: (4-(Difluoromethyl)phenyl)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications .
Biological Activity
(4-(Difluoromethyl)phenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C10H10F2O2
- Molecular Weight : 202.18 g/mol
- Structure : The compound features a propanoic acid moiety attached to a phenyl group that has a difluoromethyl substituent.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been studied for its potential role as a modulator in enzymatic processes and receptor interactions.
- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) :
- Antiviral Activity :
Table 1: Biological Activity Overview
Case Study 1: Antiviral Efficacy
A study conducted on a series of phenyl urea derivatives, including this compound analogs, revealed that these compounds acted as capsid assembly modulators for HBV. Compound 27 (58031), which shares structural similarities with this compound, exhibited an EC50 value of 0.84 µM in inhibiting HBV-DNA replication in human hepatoma cells. The mechanism involved misdirecting core protein dimers to assemble empty capsids, preventing viral DNA synthesis .
Case Study 2: DPP-4 Inhibition
The structure-activity relationship (SAR) studies on DPP-4 inhibitors have highlighted the potential of compounds like this compound to enhance glycemic control in diabetic models. These compounds prevent the degradation of incretins such as GLP-1, leading to improved insulin secretion and reduced glucagon levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
